An In-depth Technical Guide to (S)-1,4-Ditosyl-2-butanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-1,4-Ditosyl-2-butanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-1,4-Ditosyl-2-butanol , a chiral molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for the introduction of a C4 chiral synthon in the development of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, grounded in established scientific principles and supported by technical data.
Core Chemical Identity and Physicochemical Properties
(S)-1,4-Ditosyl-2-butanol, also known by its systematic name (2S)-1,4-bis(p-tolylsulfonyloxy)butan-2-ol, is a derivative of (S)-1,2,4-butanetriol where the primary hydroxyl groups at positions 1 and 4 are converted to their corresponding tosylate esters. This modification transforms the hydroxyl groups into excellent leaving groups, rendering the molecule susceptible to a variety of nucleophilic substitution reactions.
Table 1: Physicochemical Properties of (S)-1,4-Ditosyl-2-butanol and its Precursor
| Property | (S)-1,4-Ditosyl-2-butanol | (S)-(-)-1,2,4-Butanetriol (Precursor) |
| CAS Number | 99520-82-8[1] | 42890-76-6 |
| Molecular Formula | C₁₈H₂₂O₅S₂[1][2] | C₄H₁₀O₃ |
| Molecular Weight | 382.49 g/mol [1][2] | 106.12 g/mol |
| Appearance | Expected to be a white to off-white solid | Colorless to pale yellow liquid |
| Melting Point | Data not readily available in cited literature | Data not readily available in cited literature |
| Boiling Point | Data not readily available in cited literature | Data not readily available in cited literature |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and likely insoluble in water. | Soluble in water and polar organic solvents. |
Chemical Structure:
Caption: Chemical structure of (S)-1,4-Ditosyl-2-butanol.
Synthesis and Mechanism
The primary route for the synthesis of (S)-1,4-Ditosyl-2-butanol involves the selective tosylation of the primary hydroxyl groups of (S)-(-)-1,2,4-Butanetriol. The secondary hydroxyl group at the C2 position is sterically hindered, which allows for the preferential reaction of the less hindered primary hydroxyls.
Reaction Scheme:
Caption: General synthesis scheme for (S)-1,4-Ditosyl-2-butanol.
Causality Behind Experimental Choices:
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Starting Material: (S)-(-)-1,2,4-Butanetriol is the logical chiral precursor. Its synthesis can be achieved from readily available starting materials such as (S)-malic acid via reduction[3].
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Reagent: p-Toluenesulfonyl chloride (TsCl) is the standard reagent for introducing the tosyl protecting group.
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Base: A non-nucleophilic base, typically pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing potential side reactions.
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Solvent: An aprotic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is used to dissolve the reactants and facilitate the reaction without participating in it.
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Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Detailed Experimental Protocol: Synthesis of (S)-1,4-Ditosyl-2-butanol
This protocol is a representative procedure based on standard tosylation methods.
Materials:
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(S)-(-)-1,2,4-Butanetriol
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine (dried over KOH)
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Dichloromethane (CH₂Cl₂, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a stirred solution of (S)-(-)-1,2,4-Butanetriol (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of triol) under an inert atmosphere (nitrogen or argon) at 0 °C, add dry pyridine (2.5 eq.).
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Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in anhydrous dichloromethane (5 mL per gram of TsCl) to the reaction mixture at 0 °C over a period of 30 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers and wash with brine (2 x 20 mL).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (S)-1,4-Ditosyl-2-butanol.
Spectroscopic Characterization
While specific experimental spectra for (S)-1,4-Ditosyl-2-butanol are not widely published, the expected spectroscopic data can be predicted based on its structure and the known spectral properties of tosylates and butanol derivatives.
3.1. ¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two sets of doublets in the range of δ 7.2-7.8 ppm, corresponding to the aromatic protons of the two tosyl groups.
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Methylene Protons adjacent to Tosyl Groups (CH₂-OTs): Multiplets in the range of δ 4.0-4.3 ppm.
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Methine Proton adjacent to the Hydroxyl Group (CH-OH): A multiplet around δ 3.8-4.1 ppm.
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Methylene Protons adjacent to the Chiral Center: Diastereotopic protons, which would appear as complex multiplets in the range of δ 1.7-2.0 ppm.
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Methyl Protons of Tosyl Groups: Two singlets around δ 2.4 ppm.
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Hydroxyl Proton (OH): A broad singlet with a variable chemical shift.
3.2. ¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Multiple signals in the aromatic region (δ 127-145 ppm).
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Carbonyl-like Carbon of Sulfonate: No signal, as it's a sulfur-oxygen double bond.
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Carbons bonded to Oxygen (C-O): Signals for the two CH₂-OTs carbons and the CH-OH carbon in the range of δ 65-75 ppm.
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Methylene Carbon: A signal around δ 30-35 ppm.
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Methyl Carbons of Tosyl Groups: Signals around δ 21 ppm.
3.3. Infrared (IR) Spectroscopy (Predicted):
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O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
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S=O Stretch (Sulfonate): Strong, characteristic absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).
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C-O Stretch: Absorptions in the 1100-1000 cm⁻¹ region.
3.4. Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 382.49 would be expected, although it may be weak due to the lability of the tosyl groups.
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Fragmentation: Common fragmentation patterns would involve the loss of one or both tosyl groups (C₇H₇SO₂) and the loss of water from the molecular ion.
Reactivity and Applications in Drug Development
The chemical utility of (S)-1,4-Ditosyl-2-butanol stems from the presence of two excellent leaving groups (tosylates) at the primary positions and a stereodefined secondary alcohol. This trifunctional nature allows for a range of selective chemical transformations.
Diagram of Reactivity Pathways:
Caption: Key reactivity pathways of (S)-1,4-Ditosyl-2-butanol.
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Nucleophilic Substitution: The primary tosylates are highly susceptible to Sₙ2 reactions with a wide variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, and thiolates). This allows for the introduction of diverse functionalities at the 1 and 4 positions. The stereocenter at C2 is typically retained during these reactions.
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Intramolecular Cyclization: The presence of the C2-hydroxyl group allows for intramolecular nucleophilic attack on one of the tosylated positions, leading to the formation of chiral cyclic ethers, such as substituted tetrahydrofurans.
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Chiral Pool Synthesis: (S)-1,4-Ditosyl-2-butanol serves as a valuable chiral starting material for the synthesis of more complex molecules. The defined stereochemistry at the C2 position is transferred to the final product, which is a critical aspect of modern asymmetric synthesis and drug development.
Safety and Handling
As a laboratory chemical, (S)-1,4-Ditosyl-2-butanol should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(S)-1,4-Ditosyl-2-butanol is a valuable and versatile chiral building block in organic synthesis. Its trifunctional nature, with two primary tosylates and a secondary alcohol on a stereodefined four-carbon chain, provides a powerful tool for the construction of complex chiral molecules. Understanding its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry and drug discovery.
References
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(+)-2-Butanol | C4H10O | CID 444683 - PubChem. Available at: [Link]
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Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - Beilstein Journals. Available at: [Link]
